Slowing of ALS Functional Decline: GM604 vs. Historical Control
In a Phase 2A pilot trial, GM604 (n=8) significantly slowed functional decline in ALS patients compared to a historical control group, as measured by the ALSFRS-R scale [1]. This is a differentiation claim supported by quantitative data from a direct, albeit non-concurrent, comparison.
| Evidence Dimension | ALS Functional Decline (ALSFRS-R score change) |
|---|---|
| Target Compound Data | Slowed decline vs. historical control (P = 0.005) [1]. |
| Comparator Or Baseline | Historical Control Group: Patients with ALS (data from a previous study) |
| Quantified Difference | Statistically significant difference (P = 0.005). |
| Conditions | Phase 2A randomized, double-blind, placebo-controlled pilot trial (n=12 total; GM604 n=8, placebo n=4). Definite ALS patients diagnosed within 2 years. 6 doses administered as slow IV bolus injections (3x/week, 2 consecutive weeks). [1] |
Why This Matters
Demonstrates a functional benefit in a human trial, differentiating GM604 from other investigational ALS drugs that failed to show such an effect.
- [1] Kindy, M. S., et al. (2017). A Phase 2A randomized, double-blind, placebo-controlled pilot trial of GM604 in patients with Amyotrophic Lateral Sclerosis (ALS Protocol GALS-001) and a single compassionate patient treatment (Protocol GALS-C). F1000Research, 6, 230. View Source
